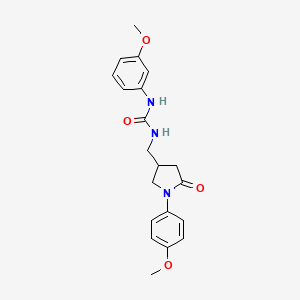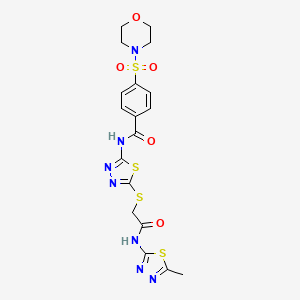![molecular formula C20H20N2O3S3 B2369447 2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034514-88-8](/img/structure/B2369447.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone” is a derivative of benzo[d]thiazole . It’s synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .
Synthesis Analysis
The synthesis of this compound involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Two different conditions were used: first, the use of solvent and regular catalyst, and secondly, using solvent-free ionic liquids immobilized multi-component .Chemical Reactions Analysis
The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural characterization of benzo[d]thiazol derivatives, including those related to "2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone," have been a focus of research. These compounds have been synthesized and analyzed using techniques like FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods. Studies have shown the importance of these compounds in understanding the chemical and physical properties for further applications in material science and pharmaceutical chemistry (Ersin Inkaya, 2018).
Antimicrobial Activity
The antimicrobial properties of benzo[d]thiazol derivatives have been extensively explored. Compounds structurally related to "2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone" have shown pronounced antibacterial activity against pathogens such as Klebsiella pneumoniae, with specific derivatives demonstrating excellent antifungal activity against Penicillium chrysogenum (Durgamma Suram et al., 2017).
Application in Drug Synthesis
Research has explored the use of related benzo[d]thiazol compounds in synthesizing potential pharmaceuticals. For example, microwave-assisted synthesis techniques have been utilized to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the adaptability of these chemical structures in developing novel therapeutic agents (S. Kamila et al., 2012).
Anticancer Activity
Certain derivatives of benzo[d]thiazol have been investigated for their anticancer properties. Studies have indicated that specific sulfur-containing heterocyclic analogs possess antiproliferative activity against cancer cells, highlighting their potential in cancer therapy (B. Haridevamuthu et al., 2023).
Antituberculosis Activity
The synthesis and evaluation of 3-heteroarylthioquinoline derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, showcasing the potential of benzo[d]thiazol derivatives in treating tuberculosis and highlighting the importance of these compounds in addressing global health challenges (Selvam Chitra et al., 2011).
Mécanisme D'action
Most of the tested compounds exhibited high cytotoxicity . All tested compounds exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line except six compounds . The most cytotoxic compounds were 8h, 10e, 12b, 12i, 14b, 14h, 14i and 15i with IC 50 ’s 0.21, 0.26, 0.32, 0.19, 0.32, 0.27, 0.25 and 0.18 µM, respectively against HepG2 cell line . In addition, the majority of the tested compounds emerged as c-MET kinase and PC-3 cell inhibitors .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c23-19(14-26-20-21-16-8-4-5-9-17(16)27-20)22-11-10-18(28(24,25)13-12-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVHTHPXWSRUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)



![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)
![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)